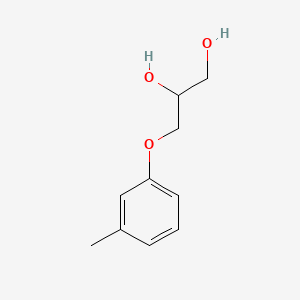

3-(m-Tolyloxy)-1,2-propanediol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-methylphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIBAUDXEXFBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295192 | |

| Record name | 3-(3-Methylphenoxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-24-9 | |

| Record name | 3-(3-Methylphenoxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(m-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(m-Tolyloxy)-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Methylphenoxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 M Tolyloxy 1,2 Propanediol and Its Derivatives

Chemoselective Synthesis Approaches

Chemoselective synthesis, which involves the selective reaction of one functional group in the presence of others, is a cornerstone of modern organic chemistry. masterorganicchemistry.com For a molecule like 3-(m-tolyloxy)-1,2-propanediol, which possesses both ether and diol functionalities, chemoselectivity is paramount for achieving high yields and purity.

Precursor-Based Coupling Reactions

The synthesis of this compound, also known as mephenesin (B1676209), often relies on the coupling of a phenoxide precursor with a propanediol (B1597323) synthon. nih.gov A common and effective method involves the reaction of m-cresol (B1676322) with a suitable three-carbon electrophile.

One of the most direct routes is the Williamson ether synthesis, where sodium m-cresolate is reacted with 3-chloro-1,2-propanediol. This reaction, while straightforward, can be prone to side reactions, such as the formation of epoxides, which necessitates careful control of reaction conditions.

More advanced coupling strategies have been developed to improve efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While typically used for C-C bond formation, modifications of these reactions can be applied to ether synthesis. For instance, a palladium catalyst can facilitate the coupling of an aryl halide or triflate with an alcohol. mdpi.com

Another approach involves the use of organoborate reagents. mdpi.com The coupling of boronic acids with alcohols, while less common than with halides, can be achieved under specific catalytic conditions. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

The following table summarizes various precursor-based coupling reactions for the synthesis of aryl ethers, which are applicable to the synthesis of this compound.

| Coupling Reaction | Precursors | Catalyst/Reagent | Key Features |

| Williamson Ether Synthesis | m-cresol, 3-chloro-1,2-propanediol | Strong base (e.g., NaH, NaOH) | Simple, cost-effective, but can have selectivity issues. |

| Ullmann Condensation | m-cresol, aryl halide | Copper catalyst | Suitable for large-scale synthesis, but requires high temperatures. |

| Buchwald-Hartwig Amination (adapted for ether synthesis) | m-cresol, aryl halide/triflate | Palladium catalyst with specialized ligands | Mild reaction conditions, high functional group tolerance. |

| Suzuki-Miyaura Coupling (adapted for ether synthesis) | Arylboronic acid, alcohol | Palladium catalyst | Mild conditions, commercially available reagents. nih.gov |

Stereoselective Synthesis of Enantiomers and Diastereomers

The 1,2-propanediol moiety of this compound contains a chiral center at the C2 position, meaning it can exist as two enantiomers: (R)-3-(m-tolyloxy)-1,2-propanediol and (S)-3-(m-tolyloxy)-1,2-propanediol. The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is of significant interest as different enantiomers of a chiral molecule often exhibit distinct biological activities. ethz.ch

Several strategies can be employed to achieve stereoselective synthesis: ethz.ch

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For the synthesis of enantiopure this compound, one could start with enantiomerically pure (R)- or (S)-solketal (isopropylidene glycerol), which can be derived from natural sources. The free hydroxyl group of solketal (B138546) can be reacted with m-cresol, followed by the removal of the acetonide protecting group to yield the desired enantiomer of this compound.

Chiral Catalysis: This method employs a chiral catalyst to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. For example, the asymmetric dihydroxylation of an allyl ether of m-cresol using a chiral osmium catalyst can produce the desired diol with high enantiomeric excess.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, and the resulting ester can then be separated from the unreacted enantiomer. nih.gov

The following table outlines key methodologies for stereoselective synthesis applicable to this compound. ethz.chlibguides.com

| Method | Description | Example |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Reaction of (R)- or (S)-glycidol with m-cresol. |

| Asymmetric Epoxidation | Creates a chiral epoxide from an achiral alkene, which is then opened to a diol. | Sharpless asymmetric epoxidation of an allylic precursor. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other. | Lipase-catalyzed acylation of racemic this compound. |

Methodologies for Derivatization of the Propanediol Moiety

The two hydroxyl groups of the propanediol moiety in this compound offer multiple sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially modified properties. ualberta.ca Derivatization can be used to alter the molecule's polarity, lipophilicity, and metabolic stability.

Common derivatization reactions include:

Esterification: The hydroxyl groups can be converted to esters by reaction with carboxylic acids, acid chlorides, or anhydrides. This is a common strategy to create prodrugs.

Etherification: Further etherification of one or both hydroxyl groups can be achieved using alkyl halides under basic conditions.

Carbonate and Carbamate (B1207046) Formation: Reaction with chloroformates or isocyanates can yield carbonates and carbamates, respectively. science.gov These functional groups can influence the molecule's biological activity.

Cyclic Acetal and Ketal Formation: The 1,2-diol can react with aldehydes or ketones to form cyclic acetals or ketals, which can serve as protecting groups or be part of the final derivative.

The selective derivatization of one hydroxyl group over the other presents a chemoselective challenge. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group, and this difference can be exploited by using sterically hindered reagents or by carefully controlling the reaction stoichiometry.

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable large-scale production methods. researchgate.netresearchgate.netacs.org Key aspects include:

Use of Renewable Feedstocks: Glycerol (B35011), a byproduct of biodiesel production, is a renewable and inexpensive starting material. chemmethod.comisisn.org The synthesis of this compound from glycerol represents a significant step towards a more sustainable process. One promising route involves the reaction of glycerol with m-cresol. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which generate byproducts.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or avoided. Water or other environmentally benign solvents are preferred. Deep eutectic solvents (DESs) are also emerging as green alternatives to traditional organic solvents. researchgate.netacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste and cost. mdpi.com

A notable green synthesis approach involves the one-pot reaction of glycerol with m-cresol, often through the in-situ formation of glycerol carbonate. researchgate.net This method can be performed under solvent-free conditions, and the catalyst and unreacted reagents can often be recycled.

Development of Novel Synthetic Pathways

One area of active research is the development of biocatalytic methods. chemmethod.comnih.gov The use of whole-cell or isolated enzyme systems can offer high selectivity and operate under mild, environmentally friendly conditions. For example, engineered microorganisms could potentially be used to produce 1,2-propanediol from renewable sources like glycerol, which can then be coupled with m-cresol. researchgate.net

Another innovative approach involves the use of flow chemistry. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up than traditional batch processes.

The exploration of new coupling reactions and catalytic systems also remains a key focus. For instance, the development of more active and stable catalysts for etherification reactions could significantly improve the efficiency of the synthesis of this compound. rsc.orgorganic-chemistry.org

Investigations into Biological Activity and Mechanistic Insights Non Human Systems

In Vitro and In Vivo Biological Screening Methodologies for Potential Bioactivities

A variety of screening methods have been employed to characterize the biological profile of mephenesin (B1676209) and its derivatives. These assays have been instrumental in elucidating its primary muscle relaxant effects and exploring other potential bioactivities.

In vitro studies have been utilized to assess the compound's activity at a cellular and molecular level. For instance, a comparative study investigated the hemolytic activity of mephenesin, alongside related compounds, providing data on its interaction with red blood cells in a controlled laboratory setting. nih.gov More recent research has explored the potential of derivatives of mephenesin. In one such study, novel chalcone (B49325) derivatives were synthesized from formylated mephenesin and evaluated for their anti-neoplastic potential using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. echemcom.comsamipubco.com This colorimetric assay measures cellular metabolic activity and is a standard method for screening cytotoxic or anti-proliferative agents against various cancer cell lines, including HepG2 (human liver cancer), A549 (human lung carcinoma), MCF-7 (human breast cancer), HeLa (human cervical cancer), and Ovcar-3 (human ovarian cancer). echemcom.comsamipubco.com Furthermore, the antioxidant capacity of these chalcone derivatives was assessed in vitro through their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. samipubco.com

In vivo models have been critical in understanding the systemic effects of mephenesin. Early electrophysiological studies in cats were fundamental in demonstrating its mechanism as a central muscle relaxant. These experiments involved measuring the compound's effects on polysynaptic flexor reflexes and monosynaptic knee-jerk reflexes, revealing its selective depression of polysynaptic pathways in the spinal cord. medchemexpress.comscispace.com Another in vivo study in mice evaluated the structure-activity relationships of a series of mephenesin analogues by testing their ability to alter the threshold pressures for the onset of high-pressure convulsions, providing insights into its effects on the central nervous system under specific physiological challenges. nih.gov

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of mephenesin and its biological activity has been a subject of significant investigation, aiming to identify the key molecular features responsible for its therapeutic effects and to guide the design of more potent and selective analogues.

Elucidation of Pharmacophore Features

Pharmacophore modeling aims to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While dedicated pharmacophore modeling studies for mephenesin are not extensively documented, SAR studies have provided crucial clues to its key pharmacophoric features.

A pivotal study on a series of mephenesin analogues revealed that the ability to modulate the threshold for high-pressure convulsions was dependent on a simple molecular skeleton. nih.gov A key finding was that compounds possessing a negatively polarized group located in the same plane as and approximately 4.5 Å from an aromatic nucleus were effective at increasing the convulsion thresholds, mirroring the muscle relaxant and CNS-depressant effects of mephenesin. nih.gov Conversely, compounds with a positively polarized group at the same location decreased the thresholds. nih.gov This suggests that the pharmacophore for mephenesin-like activity includes:

An aromatic ring (the m-tolyloxy group).

A specific distance and planar relationship between the aromatic ring and a negatively polarized region (afforded by the hydroxyl groups of the propanediol (B1597323) moiety).

These features are critical for the molecule's interaction with its biological target, which is believed to be a receptor protein complex rather than a non-specific interaction with lipid membranes. nih.gov

Computational Approaches to SAR Modeling

Computational methods are powerful tools for refining and expanding upon experimentally derived SAR data. nih.govdrug-dev.com These approaches can range from quantitative structure-activity relationship (QSAR) models to more complex molecular docking and dynamics simulations. rroij.comdiva-portal.org

For a compound like mephenesin, computational SAR modeling could involve the following approaches:

QSAR Studies: By compiling a dataset of mephenesin analogues with their corresponding biological activities (e.g., muscle relaxant potency), a QSAR model could be developed. This mathematical model would correlate variations in physicochemical properties (descriptors) of the molecules with changes in their biological activity. Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. rroij.com

Molecular Docking: If the specific protein target of mephenesin were definitively identified and its three-dimensional structure known, molecular docking simulations could be used to predict the binding orientation and affinity of mephenesin and its analogues within the target's binding site. This would provide a structural basis for the observed SAR and allow for the rational design of new derivatives with improved interactions.

3D-Pharmacophore Modeling: Based on a set of active mephenesin analogues, computational software could be used to generate a 3D pharmacophore model. This model would define the spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for activity. This model could then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. drug-dev.com

While specific computational models for mephenesin are not widely published, the principles of these computational approaches are routinely applied in modern drug discovery and could be readily applied to further explore the SAR of this class of compounds. rroij.comdiva-portal.org

Molecular Interaction Profiling with Biological Targets (e.g., Cell Membrane Studies)

Understanding how mephenesin interacts with biological macromolecules and cellular structures is key to deciphering its mechanism of action at a molecular level.

The primary mechanism of mephenesin is understood to be its action on the central nervous system. patsnap.compatsnap.com It is believed to potentiate the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and may also reduce the release of excitatory neurotransmitters. patsnap.com At a more fundamental level, it has been observed to block both inward sodium and inward calcium currents in neurons, which would contribute to a reduction in neuronal excitability and subsequent muscle relaxation. drugbank.com

While the primary targets are within the CNS, interactions with other biological components have also been studied. Research has explored the encapsulation of mephenesin within α-cyclodextrin, a cyclic oligosaccharide, to form a host-guest inclusion complex. acs.org Molecular docking studies in this context helped to determine the most favorable orientation of mephenesin within the cyclodextrin (B1172386) cavity, indicating a 1:1 stoichiometry. acs.org This type of interaction is relevant for developing new formulations and delivery systems.

Metabolic Transformations and Pathway Engineering in Non Human Organisms

Microbial Biotransformation of 3-(m-Tolyloxy)-1,2-propanediol Related Structures

Microbial biotransformation is the process where microorganisms carry out chemical modifications on compounds that are foreign to their central metabolism. inflibnet.ac.inmedcraveonline.com This process is harnessed in biotechnology for its high specificity and ability to function under mild conditions, often yielding products that are difficult to synthesize chemically. inflibnet.ac.in In the context of aryloxypropanediols, microorganisms have demonstrated the capacity to cleave the ether bond, a key step in the degradation of these compounds. rsc.org

Research has identified several microorganisms with the ability to metabolize or synthesize compounds structurally related to this compound, such as other arylglycerol ethers and mephenesin (B1676209). These microbes possess unique enzymatic machinery capable of acting on the ether linkages and propanediol (B1597323) backbone of these molecules.

One of the most well-characterized organisms in this field is the alphaproteobacterium Sphingobium sp. strain SYK-6. rsc.org This bacterium is known for its ability to degrade a wide variety of lignin-derived aromatic compounds, including β-aryl ether structures, which are analogous to the aryloxypropanediol structure. researchgate.netrsc.org Its metabolic versatility makes it a model organism for studying the breakdown of complex aromatic ethers. rsc.org

Additionally, studies on thermophilic bacteria isolated from hot springs have revealed their potential in synthesizing related compounds. For instance, isolates identified as Bacillus sonorensis, Bacillus thermocopriae, Brevibacillus borstelensis, and Brevibacillus parabrevis have been shown to produce mephenesin [3-(o-tolyloxy)-1,2-propanediol], a positional isomer of the subject compound. researchgate.net The production of this molecule implies the existence of specific anabolic pathways within these organisms. researchgate.net The rumen of sheep also contains a complex microbial consortium capable of efficiently metabolizing 1,2-propanediol, a core structural component of the target molecule. nih.gov

Table 1: Microorganisms Involved in the Metabolism of Related Aryloxypropanediol Structures

| Microorganism | Related Compound Metabolized/Synthesized | Metabolic Capability | Reference |

|---|---|---|---|

| Sphingobium sp. strain SYK-6 | Guaiacylglycerol-β-guaiacyl ether (GGE) | Catabolism (Degradation) | rsc.org |

| Bacillus sonorensis | Mephenesin | Synthesis | researchgate.net |

| Bacillus thermocopriae | Mephenesin | Synthesis | researchgate.net |

| Brevibacillus borstelensis | Mephenesin | Synthesis | researchgate.net |

| Brevibacillus parabrevis | Mephenesin | Synthesis | researchgate.net |

| Rumen Microorganisms | 1,2-Propanediol | Catabolism (Fermentation) | nih.gov |

The breakdown and synthesis of aryloxypropanediols and their constituent parts involve distinct and complex enzymatic pathways. Catabolic pathways focus on degrading the molecule to derive energy and carbon, while anabolic pathways build up such molecules from simpler precursors.

Catabolic Pathways: The catabolism of β-aryl ether compounds, which share the characteristic ether linkage with this compound, has been extensively studied in Sphingobium sp. strain SYK-6. researchgate.netrsc.org The breakdown of a model compound, guaiacylglycerol-β-guaiacyl ether (GGE), proceeds through a series of enzymatic steps:

Cα-Oxidation: The pathway is initiated by the oxidation of the α-carbon alcohol group to a ketone. This reaction is catalyzed by a family of Cα-dehydrogenases (e.g., LigD, LigL, LigN). researchgate.net

β-Ether Cleavage: The crucial step of cleaving the ether bond is then carried out by β-etherase enzymes (e.g., LigF, LigE, LigP), which are glutathione (B108866) S-transferases (GSTs). researchgate.net This reaction involves a nucleophilic attack by glutathione on the β-carbon of the propanediol sidechain. rsc.org

Further Degradation: The cleavage results in the formation of aromatic monomers like vanillate (B8668496) and β-hydroxypropiovanillone, which are then funneled into central metabolic pathways for complete mineralization. researchgate.net

Rumen microorganisms metabolize 1,2-propanediol into propionaldehyde (B47417) and n-propanol as intermediates. nih.gov The main end-products of this fermentation are propionic acid and 2-methylbutyric acid. nih.gov

Anabolic Pathways (Glycerol to Propanediol): The synthesis of the 1,2-propanediol backbone can be understood by examining the microbial production of propanediols from glycerol (B35011), a common renewable feedstock. In many bacteria, glycerol metabolism provides a direct link to the synthesis of propanediols. nih.gov

The general pathway involves:

Phosphorylation: Glycerol is first phosphorylated to produce glycerol-3-phosphate (G-3-P). mdpi.com

Dehydrogenation: G-3-P is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP) by G-3-P dehydrogenase. DHAP is a key intermediate in glycolysis. nih.govnih.gov

Conversion to Methylglyoxal (B44143): DHAP can be converted to methylglyoxal by methylglyoxal synthase.

Reduction to 1,2-Propanediol: Methylglyoxal is subsequently reduced through one or two steps, involving enzymes like glycerol dehydrogenase or lactaldehyde reductase, to form 1,2-propanediol. researchgate.net

This conversion from a central glycolytic intermediate highlights how microorganisms can channel carbon from simple sugars or glycerol towards the synthesis of the propanediol moiety. nih.govnih.gov

Table 2: Key Enzymes in Related Catabolic and Anabolic Pathways

| Pathway | Enzyme | Function | Organism Example | Reference |

|---|---|---|---|---|

| Catabolic (β-Aryl Ether Cleavage) | Cα-dehydrogenase (LigD, L, N) | Oxidation of Cα-alcohol to ketone | Sphingobium sp. strain SYK-6 | researchgate.net |

| β-etherase (LigF, E, P) | Cleavage of the β-aryl ether bond | Sphingobium sp. strain SYK-6 | researchgate.net | |

| Anabolic (Glycerol to 1,2-Propanediol) | Glycerol Kinase | Phosphorylation of glycerol to G-3-P | Escherichia coli | nih.gov |

| G-3-P Dehydrogenase | Oxidation of G-3-P to DHAP | Escherichia coli | nih.gov | |

| Methylglyoxal Synthase | Conversion of DHAP to methylglyoxal | Escherichia coli | researchgate.net | |

| Glycerol Dehydrogenase | Reduction of methylglyoxal to 1,2-propanediol | Escherichia coli | nih.gov |

Genetic and Metabolic Engineering for Enhanced Bioproduction or Biotransformation

Advances in genetic and metabolic engineering have enabled the optimization of microorganisms for the enhanced production or degradation of specific chemicals. inflibnet.ac.in These techniques are applied to redirect metabolic flux towards a desired product, eliminate competing pathways, and introduce novel functionalities. sciepublish.com For compounds like 1,2-propanediol, a key structural part of this compound, extensive engineering efforts have been made to create efficient microbial cell factories. researchgate.netnih.gov

One primary strategy involves the creation of an artificial pathway in a host organism like Escherichia coli, which is well-suited for genetic manipulation. sciepublish.com To enhance the production of 1,2-propanediol from glucose, several key modifications are typically made:

Deletion of Competing Pathways: To maximize the carbon flux towards the target molecule, genes encoding enzymes for competing metabolic pathways are deleted. For instance, to increase the pool of the precursor methylglyoxal, genes involved in its catabolism or in pathways that divert DHAP can be knocked out. researchgate.net

Inactivation of the Phosphotransferase System (PTS): The PTS is the primary mechanism for glucose uptake in E. coli, but it can limit the carbon flux into downstream glycolysis under certain conditions. Deleting the ptsG gene, which codes for a key component of the PTS, has been shown to improve 1,2-propanediol production. researchgate.net

Overexpression of Key Pathway Genes: The productivity of the pathway can be enhanced by overexpressing the genes for the rate-limiting enzymes, such as methylglyoxal synthase and the reductase responsible for converting methylglyoxal to 1,2-propanediol. researchgate.net

Development of Biosensors: Advanced tools like transcription factor (TF)-based biosensors are being engineered to facilitate high-throughput screening of engineered strains. For example, the PocR transcription factor from Salmonella typhimurium, which responds to 1,2-propanediol, has been engineered and characterized in E. coli. acs.org This allows for the rapid identification of strains with improved production capabilities by linking the biosensor's output (e.g., fluorescence) to the concentration of the target molecule. acs.org

These strategies have successfully improved the titer and yield of 1,2-propanediol in engineered microbes, demonstrating the power of metabolic engineering to create efficient and sustainable bioproduction platforms. researchgate.net

Table 3: Strategies in Metabolic Engineering for Propanediol Production

| Engineering Strategy | Target/Method | Purpose | Host Organism Example | Reference |

|---|---|---|---|---|

| Pathway Redirection | Deletion of competing pathway genes (e.g., gloA, eda) | Increase carbon flux towards the desired product. | Escherichia coli | researchgate.net |

| Carbon Flux Management | Inactivation of the phosphotransferase system (ptsG deletion) | Reduce carbon flux toward downstream glycolysis and redirect it. | Escherichia coli | researchgate.net |

| Pathway Enhancement | Overexpression of key enzymes (e.g., yagF) | Increase the catalytic efficiency of the production pathway. | Escherichia coli | researchgate.net |

| Strain Screening | Engineering of a 1,2-PD-responsive biosensor (PocR) | Enable high-throughput screening for improved producers. | Escherichia coli | acs.org |

Sophisticated Analytical Techniques for Characterization and Quantification

Chromatographic Separations

Chromatography is fundamental to the analysis of 3-(m-Tolyloxy)-1,2-propanediol, enabling its separation from complex matrices and related impurities. Gas and liquid chromatography are the most prominently used methods.

Gas Chromatography (GC) with Mass Spectrometry (MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase before being detected and identified by mass spectrometry.

Research has demonstrated the use of GC-MS for identifying this compound in various samples. wikidata.orgdtic.mil One study compared the use of hydrogen and helium as carrier gases for the GC-MS analysis of several drugs, including Mephenesin (B1676209). nih.gov When using hydrogen, the retention time for Mephenesin was 14.300 minutes, whereas with helium, it was 15.027 minutes. nih.gov This indicates that using hydrogen as a carrier gas can accelerate the analysis without compromising the mass spectral data. nih.gov The mass spectrum obtained is used for confirmation, with key fragment ions for Mephenesin being observed at mass-to-charge ratios (m/z) of 182 (the molecular ion), 108, and 91. nih.gov Another source identifies the top five peaks in the electron ionization (EI) mass spectrum as m/z 108.0, 107.0, 91.0, 182.0, and 109.0. nih.gov

| Parameter | Value/Observation | Source |

|---|---|---|

| Carrier Gas Comparison | Hydrogen and Helium | nih.gov |

| Retention Time (H₂ Carrier) | 14.300 min | nih.gov |

| Retention Time (He Carrier) | 15.027 min | nih.gov |

| Characteristic Mass Ions (m/z) | 182 (M⁺), 108, 91 | nih.gov |

| 108.0, 107.0, 91.0, 182.0, 109.0 | nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of this compound, particularly in pharmaceutical formulations. Reversed-phase (RP) HPLC is the most common mode of separation.

Several stability-indicating RP-HPLC methods have been developed for the simultaneous determination of Mephenesin and other active pharmaceutical ingredients. nih.govnih.gov One such method utilized a Spheri-5-RP-18 column with a mobile phase of methanol (B129727) and water (70:30, v/v) adjusted to pH 3.0. nih.govnih.gov Under these conditions, with a flow rate of 1 ml/min and UV detection at 221 nm, the retention time for Mephenesin was found to be 3.9 minutes. nih.govnih.gov This method was validated according to ICH guidelines and proved to be accurate, precise, and specific. nih.gov

Another RP-HPLC method was developed for the concurrent estimation of Mephenesin and Ibuprofen. ijpsr.com This method employed an Agilent C18 column and a mobile phase consisting of acetonitrile (B52724) and 0.01M potassium dihydrogen phosphate (B84403) (pH 3.0) in a 60:40 v/v ratio. ijpsr.com At a flow rate of 0.5 ml/min and detection at 212 nm, Mephenesin had a retention time of 3.4 minutes. ijpsr.com For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.comsielc.com Chiral HPLC has also been employed to determine the enantiomeric purity of (S)-Mephenesin using a Chiralcel-OD column. researchgate.net

| Column | Mobile Phase | Flow Rate | Detection (λ) | Retention Time (min) | Source |

|---|---|---|---|---|---|

| Spheri-5-RP-18 (250x4.6 mm, 5 µm) | Methanol:Water (70:30, v/v), pH 3.0 | 1.0 mL/min | 221 nm | 3.9 | nih.govnih.gov |

| Agilent C18 (150mm×4.6mm, 3.2µ) | Acetonitrile:0.01M KH₂PO₄ (60:40 v/v), pH 3.0 | 0.5 mL/min | 212 nm | 3.4 | ijpsr.com |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | Not Specified | sielc.com |

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The characterization data provided with reference standards of Mephenesin typically include ¹H NMR and ¹³C NMR spectra to confirm its identity. daicelpharmastandards.com In one study on the chiral synthesis of (S)-Mephenesin, the structure was confirmed using NMR spectroscopy in a deuterated chloroform (B151607) (CDCl₃) solvent. researchgate.net The ¹³C NMR spectrum showed characteristic peaks at δ (ppm) values of 15.85, 63.79, 68.97, 70.54, 111.06, 120.93, 127.01, and 130.72. researchgate.net The use of a 400 MHz spectrometer for acquiring ¹H NMR spectra has also been reported in studies involving Mephenesin. acs.org

| Carbon Atom/Group | Chemical Shift (ppm) | Source |

|---|---|---|

| Aromatic/Aliphatic Carbons | 15.85, 63.79, 68.97, 70.54, 111.06, 120.93, 127.01, 130.72 | researchgate.net |

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry provides a molecular fingerprint of this compound by measuring its mass-to-charge ratio and the fragmentation pattern of its molecular ion. This data is crucial for identification and structural confirmation. The compound has a molecular formula of C₁₀H₁₄O₃ and a molecular weight of approximately 182.22 g/mol . daicelpharmastandards.comnih.gov

High-resolution mass spectrometry (HRMS) can determine the accurate molecular mass with high precision. An LC-HRMS analysis identified this compound with an observed accurate mass of 182.09432. ijpsm.com The fragmentation pattern under electron ionization (EI) is characteristic of the molecule. nist.gov The most abundant ions observed in the mass spectrum include the molecular ion [M]⁺ at m/z 182 and key fragments at m/z 108, 107, and 91. dtic.milnih.govnih.gov The ion at m/z 108 is often the base peak, representing the tolyloxy moiety. nih.gov The study of fragmentation patterns is essential for distinguishing between isomers and identifying unknown compounds. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₃ | daicelpharmastandards.com |

| Molecular Weight | ~182.22 g/mol | daicelpharmastandards.comnih.gov |

| Accurate Mass (LC-HRMS) | 182.09432 | ijpsm.com |

| Key EI-MS Fragment Ions (m/z) | 182 (M⁺), 109, 108, 107, 91 | nih.govnih.gov |

Fluorimetric Detection Principles

Fluorimetric analysis, or fluorescence spectroscopy, is a highly sensitive detection method that can be applied to compounds that fluoresce or can be derivatized to form fluorescent products. A review of analytical techniques in pharmaceutical analysis from 1972-1975 mentions the application of fluorometric analysis for the determination of Mephenesin, alongside chlorphenesin (B1668841) carbamate (B1207046). future4200.com The principle of this technique relies on exciting the molecule at a specific wavelength, causing it to emit light at a longer wavelength. The intensity of this emitted light is proportional to the concentration of the analyte. While specific details on the excitation and emission wavelengths for this compound are not extensively documented in recent literature, the mention confirms its viability as an analytical approach. future4200.com The use of fluorescence detectors in conjunction with HPLC can significantly increase sensitivity compared to standard UV absorption detectors. future4200.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

The chemical structure of this compound, which contains two hydroxyl (-OH) groups, presents challenges for certain analytical techniques, particularly gas chromatography (GC). The high polarity and low volatility of the compound can lead to poor chromatographic peak shape, thermal instability, and weak detector response. jfda-online.com To overcome these limitations, chemical derivatization is employed. This process involves converting the polar hydroxyl groups into less polar, more volatile functional groups, thereby improving the compound's chromatographic behavior and detectability. jfda-online.comchromatographyonline.com The primary goals of derivatizing this compound are to increase its volatility and thermal stability for GC analysis and to introduce specific chemical moieties that enhance the response of selective detectors. jfda-online.comchromatographyonline.com

Common derivatization strategies for diols like this compound include acylation and the formation of cyclic boronates. nih.govtcichemicals.com These methods transform the analyte into a derivative with properties more suitable for separation and quantification.

Acylation with Fluorinated Anhydrides

Acylation is a widely used technique to decrease the polarity of analytes by converting hydroxyl groups into esters. For gas chromatography, particularly when using an electron capture detector (ECD), derivatization with fluorinated anhydrides is highly effective. The introduction of fluorine atoms into the molecule significantly enhances the electron-capturing properties of the derivative, leading to a vastly improved detector response and lower limits of detection. jfda-online.comnih.gov

A validated method for the quantification of similar compounds in human serum utilizes this compound (as mephenesin) as an internal standard, demonstrating the utility of this derivatization approach. The procedure involves the derivatization of the hydroxyl groups with trifluoroacetic acid anhydride (B1165640) (TFAA). nih.gov The reaction converts the diol into its di-trifluoroacetyl ester, a compound with significantly greater volatility and ECD response.

Research Findings: In a study focused on the determination of guaifenesin, mephenesin was used as an internal standard and was derivatized alongside the target analyte. The sample, after a liquid-liquid extraction, was treated with TFAA in toluene (B28343) with pyridine (B92270) present. The reaction was carried out at 60°C for 30 minutes. nih.gov This process yielded stable derivatives suitable for analysis by capillary gas chromatography with electron capture detection (GC-ECD), proving to be linear over a range of 25.0 to 1000 ng/ml. nih.gov

| Derivatization Strategy | Reagent | Reaction Conditions | Analytical Method | Purpose of Derivatization | Reference |

|---|---|---|---|---|---|

| Acylation | Trifluoroacetic acid anhydride (TFAA) in toluene with pyridine | 60°C for 30 minutes | Gas Chromatography-Electron Capture Detection (GC-ECD) | Increase volatility and enhance ECD signal | nih.gov |

Formation of Cyclic Boronate Esters

The 1,2-diol (or vicinal diol) structure of this compound is ideally suited for derivatization with boronic acids to form stable, five-membered cyclic boronate esters. tcichemicals.comagriculturejournals.cz This reaction is highly specific for the 1,2-diol moiety and results in a rigid, planar derivative that exhibits excellent chromatographic properties for GC-MS analysis. tcichemicals.com

Phenylboronic acid (PBA) is a common reagent for this purpose, reacting readily with 1,2-diols to create a phenylboronate (B1261982) derivative. agriculturejournals.cz An even more specialized reagent is ferroceneboronic acid. The resulting cyclic boronate derivative contains an iron atom, which produces a highly characteristic mass spectrum due to the natural isotopic abundance of iron (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe). This unique isotopic pattern facilitates the confident identification of the diol in complex matrices during GC-MS analysis. tcichemicals.com

Research Findings: Studies have demonstrated that cyclic boronate derivatives of diols, including mephenesin, yield distinctive mass spectra in Electron Impact (EI) MS. The derivatives show strong molecular ion peaks and characteristic isotope patterns from the boron (¹⁰B) and, in the case of ferroceneboronic acid, iron atoms. tcichemicals.com The derivatization is typically straightforward: the sample is mixed with the boronic acid reagent in a solvent like ethyl acetate (B1210297) and analyzed directly by GC-MS. tcichemicals.com This approach has been successfully applied to the analysis of other propanediols, such as 3-monochloro-1,2-propanediol (3-MCPD), where phenylboronic acid is used to form a stable derivative for GC-MS quantification. agriculturejournals.cznih.gov

| Derivatization Strategy | Reagent | Reaction Conditions | Analytical Method | Purpose of Derivatization | Reference |

|---|---|---|---|---|---|

| Cyclic Boronate Ester Formation | Phenylboronic acid (PBA) | Reaction in a suitable solvent (e.g., hexane) at elevated temperature (e.g., 90°C) | Gas Chromatography-Mass Spectrometry (GC-MS) | Create a stable, volatile derivative with a characteristic mass spectrum for specific detection | agriculturejournals.cznih.gov |

| Cyclic Boronate Ester Formation | Ferroceneboronic acid | Reaction in ethyl acetate | Gas Chromatography-Mass Spectrometry (GC-MS) | Produce a derivative with a unique isotopic pattern for easy identification | tcichemicals.com |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly using density functional theory (DFT) and ab initio methods, have been employed to investigate the electronic structure, conformational landscape, and reactivity of tolyloxy-propanediol derivatives. A detailed study on the conformational flexibility of the related isomer, 3-(o-tolyloxy)-1,2-propanediol, also known as mephenesin (B1676209), provides a strong model for understanding the m-tolyloxy isomer.

Research has shown that the conformational preferences of these molecules are governed by a delicate balance of intramolecular forces. acs.orgnih.gov A systematic conformational search for mephenesin, utilizing methods like Merck Molecular Force Field (MMFFs) followed by optimization with ab initio (MP2) and DFT (B3LYP, M06-2X) calculations, revealed the presence of multiple stable conformers. acs.orgnih.gov The three most stable conformers were found to exist within a narrow energy range of 0–4 kJ/mol. acs.org

The most stable conformer of mephenesin is characterized by a nearly planar arrangement of all its carbon atoms with the benzene (B151609) ring, a structure stabilized by a cooperative intramolecular hydrogen bonding network. acs.orgnih.gov This hydrogen bonding involves the two hydroxyl groups of the propanediol (B1597323) moiety. Such calculations of rotational parameters and methyl torsional barriers provide a deep understanding of the molecule's potential energy surface. acs.orgnih.gov It is estimated that the most stable conformer has a significant abundance at temperatures relevant to biological activity. nih.gov The accuracy of these quantum mechanical calculations is high, with methods like MP2 and M06-2X providing rotational constants that deviate by no more than 1% from experimental values, and the B3LYP functional showing deviations of only up to 1.5%. acs.org

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key to understanding the reactivity of 3-(m-Tolyloxy)-1,2-propanediol. While specific studies on the m-tolyloxy isomer are not as prevalent, the principles derived from related compounds suggest that the tolyloxy group influences the electron distribution across the molecule. The HOMO-LUMO energy gap is a critical parameter in determining a molecule's chemical reactivity, with a smaller gap indicating higher reactivity. researchgate.net

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulation techniques are instrumental in exploring the intermolecular interactions of this compound with other molecules, which is fundamental to understanding its behavior in various environments.

A notable application of molecular modeling is the study of host-guest inclusion complexes. For instance, molecular docking studies have been performed on the related compound mephenesin with α-cyclodextrin. acs.orgnih.gov These studies aim to predict the most favorable binding orientation and interaction energies between the guest molecule (mephenesin) and the host (α-cyclodextrin). acs.org The results of such docking studies, often performed with software like PyRx, indicate that mephenesin can fit within the α-cyclodextrin cavity in a 1:1 stoichiometry. acs.orgnih.gov The stability of this complex is attributed to electrostatic forces and hydrogen bonding. acs.org The interactions identified through these computational methods are often in good agreement with experimental techniques like ¹H NMR and Fourier transform infrared spectroscopy (FT-IR). acs.org

The propanediol moiety of this compound, with its two hydroxyl groups, is capable of forming significant hydrogen bonds, both intramolecularly, as discussed in the quantum chemical studies, and intermolecularly with solvent molecules or biological receptors. acs.orgnih.govacs.org The presence of both hydrogen bond donors (the -OH groups) and acceptors (the oxygen atoms) makes these interactions a dominant feature of its molecular behavior. acs.org

Chemoinformatics and In Silico Prediction of Properties and Activities

Chemoinformatics utilizes computational methods to analyze chemical information and predict the properties and biological activities of compounds. For this compound, various molecular descriptors and physicochemical properties have been computed and are available in public databases like PubChem. nih.gov These descriptors are foundational for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. dokumen.pub

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.22 g/mol | PubChem nih.gov |

| XLogP3 | 0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 182.094294304 Da | PubChem nih.gov |

| Monoisotopic Mass | 182.094294304 Da | PubChem nih.gov |

| Topological Polar Surface Area | 49.7 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

Applications in Advanced Materials Science and Chemical Synthesis

Integration into Polymeric Materials Development

The integration of 3-(m-Tolyloxy)-1,2-propanediol and its structural relatives into polymeric materials is an area of active exploration. The diol functionality (two hydroxyl groups) allows it to act as a monomer in polycondensation and polyaddition reactions, forming polymers like polyesters and polyurethanes. researchgate.net The presence of the aromatic tolyloxy group can enhance the thermal stability and mechanical properties of the resulting polymers. ontosight.ai

While specific research focusing exclusively on the meta-isomer is emerging, related compounds are recognized for their utility in polymer chemistry. For instance, derivatives like 3-allyloxy-1,2-propanediol, another functionalized propanediol (B1597323) monomer, are used to synthesize polymer-grafted nanoparticles for applications such as targeted drug delivery. sigmaaldrich.com Similarly, other 1,2-propanediol derivatives are used as additives or monomers in polymer synthesis to improve thermal and mechanical characteristics. ontosight.ai A chlorinated version, 3-(4-Chloro-m-tolyloxy)-1,2-propanediol, has been identified as a candidate for developing new polymeric materials due to its structural properties. ontosight.ai The general principle involves leveraging the propanediol backbone to build the polymer chain while the side group, in this case, m-tolyloxy, modifies the final properties of the material. ontosight.airesearchgate.net

Role as Intermediates in Fine Chemical Synthesis

The utility of this compound as an intermediate is well-documented, particularly in the synthesis of complex pharmaceutical molecules. Its structural scaffold is a key component in the creation of specialized compounds, including radiolabeled molecules for medical imaging.

A significant application is in the synthesis of fluorinated derivatives of the β-blocker toliprolol. ncats.io Researchers have developed an efficient method for fluorine-18 (B77423) labeling of β-blockers by using a derivative of 3-(m-tolyloxy)propan-2-ol as a core structure. acs.orgacs.orgnih.gov This process involves conjugating a synthetically versatile intermediate to the phenoxy core of the molecule, demonstrating the compound's crucial role as a foundational building block. acs.orgacs.org The resulting radiolabeled compounds are intended for use in Positron Emission Tomography (PET) imaging of the brain. acs.org

The broader class of aryloxy-propanediols, to which this compound belongs, are established intermediates for various pharmaceuticals. ontosight.aisolubilityofthings.com For example, the ortho-isomer of this compound, Mephenesin (B1676209), serves as a precursor for other drugs. This highlights the importance of the tolyloxy-propanediol chemical framework in medicinal chemistry for constructing more complex and active pharmaceutical ingredients. tubitak.gov.tr

Exploration in Novel Surfactant Formulations

The molecular structure of this compound lends itself to potential applications in surfactant technology. The molecule possesses an amphiphilic nature, which is a fundamental characteristic of surfactants. archive.org The tolyloxy group constitutes a hydrophobic (water-repelling) tail, while the 1,2-propanediol moiety acts as a hydrophilic (water-attracting) head. ontosight.aisolubilityofthings.com This dual character allows the molecule to align at interfaces, such as between oil and water, reducing surface tension.

Research into related glycerol (B35011) ether compounds supports this potential. nih.govresearchgate.netacs.org Polyglycerol alkyl ethers, for example, are known to be effective nonionic surfactants with superior surface activity. google.com Studies on other amphiphiles with a glycerol-ether skeleton show they can effectively lower surface tension at various concentrations. nih.govacs.org For instance, a chlorinated derivative, 3-(4-Chloro-m-tolyloxy)-1,2-propanediol, is considered a candidate for developing new surfactants precisely because of its amphiphilic structure. ontosight.ai Similarly, compounds like 3-(dodecylamino)propane-1,2-diol (B3057529) are investigated for surfactant applications due to their ability to reduce surface tension in aqueous solutions and form micelles, which is essential for emulsification and drug delivery systems. While direct formulation data for this compound is not extensively detailed, its structural analogy to known surfactants strongly suggests its utility in creating new emulsifiers and dispersing agents. smolecule.com

Future Perspectives and Emerging Research Directions

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The full potential of 3-(m-Tolyloxy)-1,2-propanediol can be unlocked through a synergistic approach that combines synthetic chemistry, biological evaluation, and computational modeling. While literature specifically on this integrated approach for this compound is nascent, the groundwork has been laid by research on related propanediols.

Computational Chemistry: In-silico methods, such as Density Functional Theory (DFT), are being used to study the reaction mechanisms and catalyst performance in propanediol (B1597323) synthesis. researchgate.net Such computational tools can be applied to predict the reactivity of m-cresol (B1676322) with propanediol precursors, optimize reaction conditions for the synthesis of this compound, and predict its physicochemical and toxicological properties before synthesis. This predictive power can significantly reduce experimental costs and time.

Synthetic Innovation: The synthesis of propanediol derivatives is an area of active research. mdpi.com Future efforts will likely focus on developing novel catalytic systems that offer higher selectivity and efficiency for the etherification of 1,2-propanediol with tolyl compounds. This includes exploring enzymatic catalysis, which could offer high stereospecificity, a crucial factor for potential pharmaceutical applications.

Biological Exploration: Given that the related compound, mephenesin (B1676209) (3-(o-Tolyloxy)-1,2-propanediol), has known biological activity, a key research direction is the comprehensive biological screening of the meta-isomer. High-throughput screening campaigns, guided by computational predictions (e.g., molecular docking with known biological targets), could rapidly identify potential therapeutic or other useful biological activities. Investigating its metabolism, as has been done for similar compounds, will also be crucial for any future applications in the life sciences. acs.org

Sustainable Production and Utilization of Propanediol Derivatives

A major global trend in the chemical industry is the shift from petrochemical feedstocks to renewable resources. researchgate.net The sustainable production of this compound is intrinsically linked to the green manufacturing of its precursor, 1,2-propanediol (1,2-PDO).

The traditional synthesis of 1,2-PDO relies on the hydrolysis of propylene (B89431) oxide, a petroleum-derived and energy-intensive process. acs.orgresearchgate.net The increasing availability of crude glycerol (B35011), a byproduct of biodiesel production, has spurred extensive research into its conversion into value-added chemicals like 1,2-PDO. researchgate.netmdpi.com This bio-based route presents a more sustainable and potentially cost-effective alternative. researchgate.net

Key sustainable pathways to 1,2-propanediol include:

Catalytic Hydrogenolysis of Glycerol: This is the most studied route, involving the reaction of glycerol with hydrogen over heterogeneous metal catalysts (e.g., copper, ruthenium, platinum). acs.orgmdpi.comutp.edu.my Research focuses on developing highly selective and durable catalysts that operate under milder conditions. researchgate.net

Biotechnological Methods: Microorganisms, including genetically modified strains of E. coli and various yeast species, can convert glycerol or sugars directly into 1,2-PDO through fermentation. acs.orgnih.govresearchgate.net This approach can offer high stereospecificity, producing pure enantiomers of 1,2-PDO, which would be a significant advantage for synthesizing chiral derivatives. acs.org

The adoption of these green routes for 1,2-propanediol would significantly lower the carbon footprint of its derivatives. Once a sustainable supply of 1,2-propanediol is established, the focus will shift to the green synthesis of the final tolyloxy ether, employing principles of green chemistry such as the use of non-toxic solvents and catalysts. scispace.commdpi.com

| Production Route | Feedstock | Key Technology | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | Glycerol | Heterogeneous metal catalysts (Cu, Ru, Pt, Ni) | High conversion rates, utilization of waste stream. | High pressure/temperature, catalyst deactivation, separation costs, feedstock purity. | acs.orgresearchgate.netmdpi.com |

| Biotechnological Fermentation | Glycerol, Sugars (e.g., glucose) | Genetically modified microorganisms (e.g., E. coli, Saccharomyces cerevisiae) | High stereospecificity, mild reaction conditions, renewable feedstock. | Lower productivity, complex purification from broth, potential microbial inhibition. | acs.orgnih.govresearchgate.net |

| Aqueous Phase Reforming (APR) | Glycerol | In-situ hydrogen generation and hydrogenolysis | Can operate at lower pressures, avoids external H2 supply. | Catalyst stability, selectivity towards 1,2-PDO over other products. | acs.org |

Development of Advanced Analytical Platforms

As research into this compound and its applications expands, the need for sophisticated analytical methods will become more critical. Currently, standard techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for its identification and characterization. nih.gov

Future research will necessitate the development of more advanced analytical platforms for:

Trace-level quantification: Detecting and quantifying minute amounts of the compound in complex matrices, such as biological fluids, environmental samples, or industrial process streams. This may involve developing high-sensitivity methods using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Metabolite Identification: If the compound finds use in pharmaceuticals or cosmetics, identifying its metabolic products is essential. High-resolution mass spectrometry (HRMS) will be instrumental in elucidating metabolic pathways.

Chiral Separation: Since this compound is a chiral molecule, its enantiomers could have different biological activities and toxicities. The development of chiral chromatography methods will be crucial to separate and quantify these enantiomers.

Real-time Monitoring: For industrial-scale sustainable production, online analytical platforms could be developed for real-time monitoring of the reaction, enabling better process control and optimization.

Addressing Research Gaps and Future Challenges

Despite its relation to known compounds, significant research gaps exist for this compound. Addressing these gaps represents the primary challenge and opportunity for future work.

Key Research Gaps:

Limited Synthesis Data: There is a lack of detailed studies on optimized, scalable, and selective synthesis methods for this specific isomer.

Unknown Biological Profile: Comprehensive screening of its biological activities, including potential therapeutic effects, is largely absent from the literature.

No Toxicological Information: Data on its acute and chronic toxicity, genotoxicity, and environmental fate are unavailable. lookchem.com This information is a prerequisite for any commercial application.

Undefined Application Spectrum: While it may serve as a chemical intermediate, its potential end-uses in polymers, cosmetics, or pharmaceuticals have not been explored. ontosight.ai

Future Challenges:

Economic Viability: For sustainable production routes to be adopted, they must become economically competitive with traditional petrochemical processes. researchgate.net This involves improving catalyst lifetime, increasing fermentation yields, and reducing purification costs.

Catalyst Selectivity: A significant challenge in glycerol hydrogenolysis is controlling the selectivity towards 1,2-propanediol over the often more thermodynamically stable 1,3-propanediol (B51772) or other byproducts like ethylene (B1197577) glycol and propanols. researchgate.netutp.edu.my

Feedstock Impurities: Crude glycerol from biodiesel production contains impurities (salts, methanol (B129727), water) that can poison catalysts and inhibit microorganisms, requiring costly purification steps. mdpi.com

Regulatory Approval: Any new chemical intended for commercial use, particularly in consumer products, faces a rigorous regulatory approval process that requires extensive safety and environmental impact data.

Future research on this compound will require a concerted, multidisciplinary effort to fill these knowledge gaps and overcome the associated challenges, paving the way for potential new applications and a more sustainable chemical industry.

Q & A

Basic: What are the optimal synthetic routes for 3-(m-Tolyloxy)-1,2-propanediol, and how can reaction parameters be systematically optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between m-cresol derivatives and epoxide intermediates. Key parameters include:

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve yield by stabilizing transition states .

- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

Optimization should employ a Design of Experiments (DoE) approach, varying molar ratios, solvents, and temperatures while monitoring purity via HPLC or GC-MS .

Advanced: How can computational methods elucidate the electronic and steric effects of the m-tolyloxy group on reaction mechanisms?

Methodological Answer:

Density Functional Theory (DFT) calculations can map the molecule’s electron density distribution, revealing how the m-tolyloxy group influences regioselectivity in substitution or oxidation reactions. For example:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites affected by the methoxy substituent .

- Transition State Analysis : Compare activation energies for competing pathways (e.g., oxidation to ketones vs. diols) using software like Gaussian or ORCA .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR can confirm the stereochemistry and substitution pattern (e.g., δ 3.6–4.2 ppm for glycol protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHO; theoretical MW: 182.09) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially when monitoring byproducts from incomplete substitution .

Advanced: How can researchers resolve contradictions in reported oxidation products of this compound?

Methodological Answer:

Discrepancies in oxidation outcomes (e.g., ketone vs. carboxylic acid formation) may arise from reagent choice or reaction conditions. To address this:

- Kinetic Studies : Monitor intermediate species via in-situ FTIR or Raman spectroscopy .

- Isotopic Labeling : Use O-labeled HO to trace oxygen incorporation pathways .

- Controlled Reagents : Compare KMnO (strong oxidizer) vs. TEMPO/NaOCl (selective for alcohols) .

Advanced: What strategies are recommended for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing m-tolyl with nitroimidazole groups) and test antimicrobial or antitumor activity via microplate assays .

- Molecular Docking : Screen derivatives against target proteins (e.g., cytochrome P450) using AutoDock Vina to prioritize synthesis .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (melting point: 53–56°C; may aerosolize when heated) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can this compound be functionalized for use in nonionic surfactants?

Methodological Answer:

- Etherification : React with long-chain alkyl halides (e.g., octyl bromide) under basic conditions to generate amphiphilic derivatives .

- Performance Metrics : Measure critical micelle concentration (CMC) via surface tension assays and compare with commercial surfactants .

Advanced: What solvent systems enhance the stability of this compound in catalytic applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.